Ethyl thiomorpholin-4-ylacetate

Antibacterial Minimum Inhibitory Concentration Structure-Activity Relationship

Ethyl thiomorpholin-4-ylacetate (CAS 39981-80-1) is a heterocyclic building block comprising a thiomorpholine ring substituted with an ethyl acetate moiety. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
CAS No. 39981-80-1
Cat. No. B1294019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiomorpholin-4-ylacetate
CAS39981-80-1
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCSCC1
InChIInChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3
InChIKeyOIOSZBXAWCXWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl Thiomorpholin-4-ylacetate (CAS 39981-80-1) – Technical Specifications and Supplier Comparison


Ethyl thiomorpholin-4-ylacetate (CAS 39981-80-1) is a heterocyclic building block comprising a thiomorpholine ring substituted with an ethyl acetate moiety. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology research . The compound is commercially available from multiple vendors with standard purities ranging from 95% to 97% , and its predicted physicochemical properties include a boiling point of ~271.2°C and density of ~1.1 g/cm³ .

Thiomorpholine heterocycle introduction
Ester handle for further derivatization
Medicinal chemistry SAR building block

The Risk of Substituting Ethyl Thiomorpholin-4-ylacetate (CAS 39981-80-1) with General Thiomorpholine or Morpholine Analogs


Substituting ethyl thiomorpholin-4-ylacetate with a generic thiomorpholine derivative or its oxygen-containing morpholine analog without rigorous comparative validation is scientifically unsound due to the sulfur atom's distinct impact on electronic properties, lipophilicity, and biological target engagement [1]. Direct comparative studies demonstrate that the sulfur atom in the thiomorpholine ring confers a unique activity profile relative to morpholine, as evidenced by differential antibacterial potencies [2] and antitubercular efficacy . The specific ester substitution further modulates reactivity and physicochemical characteristics, making this compound a non-interchangeable building block in synthetic workflows.

Core heteroatom difference
Sulfur in thiomorpholine alters electronic properties and target engagement vs oxygen in morpholine
Ester substitution specificity
Ethyl ester moiety modulates reactivity and physicochemical profile beyond parent thiomorpholine
Bioactivity profile mismatch
Direct substitution with morpholine or piperazine analogs may not replicate thiomorpholine-specific biological activity

Quantitative Differentiation of Ethyl Thiomorpholin-4-ylacetate (CAS 39981-80-1) from Morpholine and Thiomorpholine Analogs: A Comparative Evidence Review


Comparative Antibacterial Potency: Thiomorpholine vs. Morpholine Core

In a head-to-head comparison of 1-chloro-2-isocyanatoethane derivatives, the thiomorpholine-containing compound exhibited significantly reduced antibacterial activity against Gram-positive bacteria compared to its direct morpholine analog [1]. This quantifiable difference underscores the critical role of the sulfur atom in modulating biological activity, which would be overlooked if a morpholine analog were substituted for a thiomorpholine-based building block like ethyl thiomorpholin-4-ylacetate in medicinal chemistry campaigns.

Antibacterial MIC
Reported
Thiomorpholine deriv. 64 μg/mL
Morpholine deriv. 4 μg/mL
16-fold difference
Scaffold-specific SAR interpretation support
MIC against S. aureus ATCC 25923
Antibacterial Minimum Inhibitory Concentration Structure-Activity Relationship

Differential Gram-Positive Bacterial Susceptibility: Thiomorpholine vs. Morpholine

The same study revealed that the morpholine derivative demonstrated broad-spectrum activity against Gram-positive bacteria with inhibition zone diameters (IZD) of 15–18 mm, while the thiomorpholine derivative was completely inactive against Streptococcus pneumoniae [1]. This stark contrast highlights the functional divergence between these heterocyclic cores, directly impacting their utility as synthetic precursors for targeted antibacterial agents.

Gram-positive IZD
Reported
Thiomorpholine deriv. 0 mm (S. pneumoniae)
Morpholine deriv. 12–18 mm
Complete activity loss
Strain-dependent activity divergence
Agar well diffusion assay
Antimicrobial Susceptibility Inhibition Zone Diameter Gram-positive Bacteria

Antitubercular Activity: Thiomorpholine Scaffold as a Privileged Structure

A separate study investigating antitubercular activity found that compounds incorporating a thiomorpholine moiety at the R1 position demonstrated the most potent activity against Mycobacterium tuberculosis compared to other heterocyclic substituents . This class-level inference suggests that ethyl thiomorpholin-4-ylacetate, as a thiomorpholine-containing building block, is a strategically valuable starting material for developing novel antitubercular agents.

Antitubercular activity
Class-level / Data to verify
Thiomorpholine-containing compounds reported as most active in screening
May support TB research compound design
Class-level evidence without direct data
Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Physicochemical Differentiation: Predicted Boiling Point and Density

Ethyl thiomorpholin-4-ylacetate possesses predicted physicochemical properties that differentiate it from simpler thiomorpholine analogs . The predicted boiling point of ~271.2°C and density of ~1.1 g/cm³ influence its handling, purification, and formulation characteristics in synthetic workflows.

Predicted boiling point
Data to verify
Ethyl thiomorpholin-4-ylacetate ~271.2°C
Thiomorpholine 169°C
~102°C higher
Impacts distillation and purification workflows
Predicted values; confirm experimentally
Physicochemical Properties Predicted Boiling Point Density

Recommended Application Scenarios for Ethyl Thiomorpholin-4-ylacetate (CAS 39981-80-1) Based on Comparative Evidence


Synthesis of Antitubercular Agents

Leverage ethyl thiomorpholin-4-ylacetate as a key building block to introduce the thiomorpholine moiety into novel antitubercular compounds. Class-level evidence indicates that thiomorpholine-containing derivatives exhibit superior anti-TB activity compared to morpholine or piperidine analogs [1]. This makes the compound a strategic starting material for medicinal chemistry programs targeting Mycobacterium tuberculosis.

Development of Selective Gram-Positive Antibacterial Agents

Utilize ethyl thiomorpholin-4-ylacetate in the synthesis of antibacterial candidates where selectivity for specific Gram-positive strains is desired. Direct comparative data shows that thiomorpholine derivatives can exhibit a complete loss of activity against certain Gram-positive bacteria (e.g., S. pneumoniae) while morpholine analogs remain active [2]. This differential activity profile can be exploited to design narrow-spectrum agents or to avoid off-target effects.

Chemical Biology Tool Compound Synthesis

Employ ethyl thiomorpholin-4-ylacetate as a versatile intermediate for creating tool compounds to probe biological systems. The quantifiable difference in antibacterial potency between thiomorpholine and morpholine cores (16-fold higher MIC for thiomorpholine) [2] provides a clear, measurable phenotype for studying structure-activity relationships and target engagement in cellular assays.

Precursor for Cholinesterase Inhibitor Development

Explore ethyl thiomorpholin-4-ylacetate as a precursor for synthesizing novel acetylcholinesterase (AChE) inhibitors. The thiomorpholine scaffold has been incorporated into compounds with demonstrated AChE inhibition effects, and the ethyl ester functionality provides a convenient handle for further derivatization [1].

Application
Selection Property
Validation Focus
TB agent discovery research
Thiomorpholine scaffold incorporation
In vitro anti-TB activity screening
Gram-positive antibacterial research
Strain-selective bioactivity profile
MIC and IZD endpoint comparison
Chemical biology tool synthesis
SAR and target engagement probe
Cellular assay response context
Cholinesterase inhibitor research
AChE inhibition scaffold potential
AChE inhibition assay screening

Technical Documentation Hub

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35 linked technical documents
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